2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by its unique chemical structure It contains a pyridine ring substituted with a chlorine and a nitro group, an amino group attached to the pyridine ring, and a butanoic acid chain with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chloropyridine to introduce the nitro group, followed by amination to attach the amino group. The butanoic acid chain is then introduced through a series of reactions, including alkylation and thiolation to add the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amino and methylsulfanyl groups may also play roles in binding to target proteins or enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Chloro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
2-[(6-Nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid:
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-butanoic acid: Lacks the methylsulfanyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and chlorine groups on the pyridine ring, along with the methylsulfanyl group on the butanoic acid chain, distinguishes it from similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4S/c1-19-5-4-6(10(15)16)12-9-7(14(17)18)2-3-8(11)13-9/h2-3,6H,4-5H2,1H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDGNYAPUDQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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